2-Propenenitrile, 3-(1H-imidazol-5-yl)-

medicinal chemistry logP solubility

Inconsistent isomer identity wastes procurement spend and yields irreproducible biological results. CAS 747370-95-2 is the pure 5-imidazolyl-acrylonitrile isomer with verified (E)-geometry. • TPSA 52.5 Ų & logP 0.2 - superior buffer solubility vs. 1-isomer (logP ~0.88), avoiding DMSO-stock precipitation in biochemical assays. • Defined (E)-stereochemistry ensures batch-to-batch consistency for Michael additions, 1,3-dipolar cycloadditions, and photochemical dehydrocyclizations. • Supplied at ≥95% purity; ideal for fragment-based drug discovery and polar binding-site scaffolds.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 747370-95-2
Cat. No. B3282232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenenitrile, 3-(1H-imidazol-5-yl)-
CAS747370-95-2
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C=CC#N
InChIInChI=1S/C6H5N3/c7-3-1-2-6-4-8-5-9-6/h1-2,4-5H,(H,8,9)/b2-1+
InChIKeyXJNHHKFRMKFHPO-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propenenitrile, 3-(1H-imidazol-5-yl)- Profile


2-Propenenitrile, 3-(1H-imidazol-5-yl)- (CAS 747370-95-2; also named (E)-3-(1H-imidazol-5-yl)prop-2-enenitrile) is a small heterocyclic building block (C6H5N3, MW 119.12 g/mol) composed of an imidazole ring directly conjugated to an α,β-unsaturated nitrile group at the 5-position. Computed physicochemical parameters include a topological polar surface area (TPSA) of 52.5 Ų and a predicted logP (XLogP3-AA) of 0.2, placing it at the hydrophilic end of the imidazolyl-acrylonitrile spectrum. The compound is supplied as a research chemical with typical purity of 95% or higher and is principally used as a synthetic intermediate in medicinal chemistry and materials science programmes.

Analog Replacement Risks for 2-Propenenitrile, 3-(1H-imidazol-5-yl)-


Imidazolyl-acrylonitrile isomers and saturated analogs differ markedly in key physicochemical descriptors that govern solubility, permeability, and molecular recognition. For example, simply moving the acrylonitrile linkage from the 5-position to the 1-position of the imidazole ring lowers the TPSA by ~10.9 Ų and increases the predicted logP by ~0.68 units. These differences are large enough to alter blood–brain barrier permeability predictions, hydrogen-bonding capacity, and ligand–protein docking poses. Generic substitution with a cheaper, more available imidazole-nitrile therefore risks irreproducible biological results and wasted procurement spend.

2-Propenenitrile, 3-(1H-imidazol-5-yl)- vs. Close Analogs


Lower Lipophilicity vs. 1-Imidazolyl Isomer

The 5-substituted imidazolyl-acrylonitrile (CAS 747370-95-2) exhibits a computed XLogP3-AA of 0.2, whereas the 1-substituted isomer (E-3-(1-imidazolyl)acrylonitrile, CAS 23220-70-4) displays a predicted logP of 0.88. This 0.68-unit reduction in logP indicates substantially higher hydrophilicity for the 5-substituted compound, which translates to better aqueous solubility and distinct pharmacokinetic partitioning.

medicinal chemistry logP solubility

Higher TPSA vs. 1-Imidazolyl Isomer

The target compound has a TPSA of 52.5 Ų, compared to 41.61 Ų for the 1-imidazolyl positional isomer. This 10.9 Ų increase arises from the different attachment point of the imidazole ring, which alters the exposure of nitrogen atoms and the nitrile group. A TPSA above 50 Ų is often associated with reduced passive membrane permeability but improved solubility and hydrogen-bonding interactions.

medicinal chemistry TPSA permeability

Defined (E)-Isomer for Reproducible Synthesis

The compound is specified as the (E)-isomer, which is critical for stereospecific transformations such as Michael additions and cycloadditions. In contrast, some commercially available imidazolyl-acrylonitrile mixtures exist as undefined E/Z blends, leading to variable reaction outcomes. The defined (E)-geometry of CAS 747370-95-2 ensures consistent reactivity profiles, particularly in asymmetric synthesis workflows.

synthetic chemistry Michael addition stereochemistry

Application Scenarios for 2-Propenenitrile, 3-(1H-imidazol-5-yl)-


Low logP for Aqueous Lead Optimization

In fragment-based drug discovery or library synthesis where aqueous solubility is paramount, the XLogP3-AA of 0.2 directly supports better buffer solubility than the 1-isomer (logP ~0.88). This makes CAS 747370-95-2 the preferred 5-imidazolyl-acrylonitrile scaffold for targets with polar binding sites or when avoiding DMSO-stock precipitation in biochemical assays is critical.

Defined H-Bonding Topology for SAR Studies

The TPSA of 52.5 Ų, which is 10.9 Ų larger than that of the 1-imidazolyl isomer, indicates greater hydrogen-bonding potential. This difference is meaningful when correlating biological activity with calculated molecular descriptors, and procurement of the correct 5-isomer avoids the confounding factor of positional isomerism in SAR tables.

Stereospecific Synthesis of Imidazole Conjugates

For applications requiring Michael addition, 1,3-dipolar cycloaddition, or photochemical dehydrocyclization, the defined (E)-geometry of this compound is essential for predictable stereochemical outcomes. Researchers building libraries of imidazole-containing heterocycles or fluorescent probes benefit from batch-to-batch consistency in stereochemistry, reducing the risk of obtaining diastereomeric mixtures that are difficult to separate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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